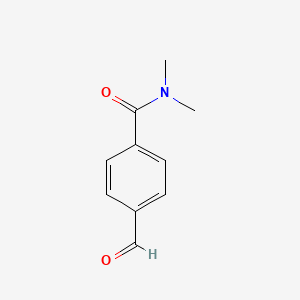

4-Formyl-n,n-dimethylbenzamide

Description

BenchChem offers high-quality 4-Formyl-n,n-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Formyl-n,n-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-formyl-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-11(2)10(13)9-5-3-8(7-12)4-6-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXRYFFTVFMQTKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441680 | |

| Record name | 4-formyl-n,n-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58287-76-6 | |

| Record name | 4-formyl-n,n-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-formyl-N,N-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Formyl-N,N-dimethylbenzamide (CAS 58287-76-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Formyl-N,N-dimethylbenzamide, a versatile benzaldehyde derivative with potential applications in organic synthesis and drug discovery. As a Senior Application Scientist, this document synthesizes key chemical properties, detailed synthesis and characterization protocols, and a discussion of its potential biological relevance, grounded in authoritative scientific principles.

Introduction and Chemical Identity

4-Formyl-N,N-dimethylbenzamide, with the CAS number 58287-76-6, is a bifunctional organic compound incorporating both an aldehyde and an amide functional group.[1] This unique structural arrangement makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the reactive aldehyde group allows for a variety of chemical transformations, while the N,N-dimethylbenzamide moiety can influence the molecule's solubility, stability, and biological interactions.

Table 1: Chemical and Physical Properties of 4-Formyl-N,N-dimethylbenzamide and the Related Compound N,N-dimethylbenzamide

| Property | 4-Formyl-N,N-dimethylbenzamide (CAS: 58287-76-6) | N,N-dimethylbenzamide (CAS: 611-74-5) - for comparison |

| Molecular Formula | C₁₀H₁₁NO₂[1] | C₉H₁₁NO[2] |

| Molecular Weight | 177.20 g/mol [1] | 149.19 g/mol [3] |

| Appearance | White to off-white crystalline solid (predicted) | White crystalline solid[3] |

| Melting Point | Not available | 42-45 °C[3] |

| Boiling Point | Not available | 132-133 °C at 15 mmHg[3] |

| Solubility | Not available | Soluble in water[3] |

| IUPAC Name | 4-formyl-N,N-dimethylbenzamide | N,N-dimethylbenzamide |

| InChI Key | RXRYFFTVFMQTKA-UHFFFAOYSA-N[1] | IMNDHOCGZLYMRO-UHFFFAOYSA-N[2] |

| SMILES | CN(C)C(=O)c1ccc(C=O)cc1[1] | CN(C)C(=O)C1=CC=CC=C1[4] |

Synthesis of 4-Formyl-N,N-dimethylbenzamide

The synthesis of 4-Formyl-N,N-dimethylbenzamide can be efficiently achieved through a two-step process, starting from the commercially available 4-formylbenzoic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by amidation with dimethylamine.

Step 1: Synthesis of 4-Formylbenzoyl chloride

This procedure is based on the established method for converting carboxylic acids to acyl chlorides using thionyl chloride.[5]

Experimental Protocol:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas absorption unit (to trap HCl and SO₂ byproducts), add 4-formylbenzoic acid (10 mmol, 1.50 g).

-

Add toluene (10 mL) to the flask.

-

Carefully add thionyl chloride (20 mmol, 1.46 mL, 2.38 g) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material indicates completion.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 4-formylbenzoyl chloride as a white solid. This product is often used in the next step without further purification.

Step 2: Synthesis of 4-Formyl-N,N-dimethylbenzamide

This amidation reaction is a standard nucleophilic acyl substitution.[6]

Experimental Protocol:

-

In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and place it in an ice bath.

-

Dissolve the crude 4-formylbenzoyl chloride (10 mmol) in anhydrous dichloromethane (DCM, 30 mL).

-

In a separate flask, prepare a solution of dimethylamine (2.0 M solution in THF, 6 mL, 12 mmol) and triethylamine (1.5 mL, 11 mmol) in anhydrous DCM (10 mL).

-

Slowly add the dimethylamine solution to the stirred solution of 4-formylbenzoyl chloride in the ice bath over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with 1 M hydrochloric acid (2 x 20 mL), followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 4-Formyl-N,N-dimethylbenzamide as a white to off-white solid.

Caption: Synthesis workflow for 4-Formyl-N,N-dimethylbenzamide.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of 4-Formyl-N,N-dimethylbenzamide can be confirmed by ¹H and ¹³C NMR spectroscopy. Based on the analysis of similar structures, the following spectral data are expected:[4][7]

Expected ¹H NMR (CDCl₃, 400 MHz):

-

δ ~10.0 ppm (s, 1H): Aldehyde proton (-CHO).

-

δ ~7.9 ppm (d, 2H): Aromatic protons ortho to the aldehyde group.

-

δ ~7.5 ppm (d, 2H): Aromatic protons ortho to the amide group.

-

δ ~3.1 ppm (s, 3H) and ~2.9 ppm (s, 3H): Two singlets for the N-methyl protons due to restricted rotation around the C-N amide bond.

Expected ¹³C NMR (CDCl₃, 100 MHz):

-

δ ~192 ppm: Aldehyde carbonyl carbon.

-

δ ~170 ppm: Amide carbonyl carbon.

-

δ ~140-125 ppm: Aromatic carbons.

-

δ ~39 ppm and ~35 ppm: N-methyl carbons.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment and quantification of 4-Formyl-N,N-dimethylbenzamide. A suitable method would be based on protocols for similar benzamide derivatives.[8][9]

Proposed HPLC Method:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

This method should provide a sharp, well-resolved peak for 4-Formyl-N,N-dimethylbenzamide, allowing for accurate purity determination.

Potential Uses in Drug Development and Research

While specific biological activities of 4-Formyl-N,N-dimethylbenzamide are not extensively documented, the benzaldehyde scaffold is present in numerous compounds with diverse pharmacological properties. Benzaldehyde and its derivatives have been reported to exhibit antimicrobial, antifungal, antioxidant, and anti-inflammatory activities.[10]

The aldehyde functionality of 4-Formyl-N,N-dimethylbenzamide serves as a synthetic handle for the construction of a wide array of molecular architectures. For instance, it can undergo reductive amination to introduce various amine-containing substituents, or it can be used in condensation reactions to form Schiff bases and other heterocyclic systems. These transformations are fundamental in medicinal chemistry for the generation of compound libraries for screening against various biological targets.

Furthermore, benzaldehyde itself has been shown to modulate the activity of certain antibiotics, suggesting that its derivatives could be explored as potential adjuvants in antimicrobial therapy.[11] The N,N-dimethylbenzamide portion of the molecule can influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.[12]

Caption: Potential synthetic pathways and research applications.

Safety and Handling

Recommended Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a cool, dry place away from oxidizing agents.

Conclusion

4-Formyl-N,N-dimethylbenzamide is a valuable synthetic intermediate with significant potential for applications in medicinal chemistry and drug discovery. Its bifunctional nature allows for diverse chemical modifications, enabling the creation of novel molecular entities for biological screening. While further research is needed to fully elucidate its physicochemical properties and biological activities, this guide provides a solid foundation for researchers and scientists working with this compound.

References

- Google Patents. (n.d.). Preparing method of N, N-dimethylbenzamide.

- Lozano Mera, B. D., Carrera Almendáriz, L. S., & Flores Huilcapi, A. G. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. ConcienciaDigital, 4(2), 169-184.

-

PubChem. (n.d.). N,N-Dimethylbenzamide. Retrieved January 28, 2026, from [Link]

- Skidan, I., et al. (2012). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.

-

Chemsrc. (2023). 4-FORMYL-N,N-DIMETHYL-BENZAMIDE | CAS#:58287-76-6. Retrieved January 28, 2026, from [Link]

- dos Santos, J. C., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster.

- Riyajan, S., et al. (2022). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI.

-

ResearchGate. (2012). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved January 28, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Retrieved January 28, 2026, from [Link]

- Mukaiyama, T., & Yamaguchi, T. (2015). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole.

-

Waters. (n.d.). Transfer of the HPLC Method for Related Substances Analysis of Metoclopramide HCl from an Agilent 1260 Infinity LC System. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). 2-formyl-N,N-dimethylbenzamide. Retrieved January 28, 2026, from [Link]

-

MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved January 28, 2026, from [Link]

-

SpectraBase. (n.d.). N,4-Dimethylbenzamide;dmba - Optional[13C NMR] - Chemical Shifts. Retrieved January 28, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylformamide. Retrieved January 28, 2026, from [Link]

-

Organic Syntheses. (n.d.). Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. Retrieved January 28, 2026, from [Link]

-

OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved January 28, 2026, from [Link]

-

Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.). Supporting Information. Retrieved January 28, 2026, from [Link]

-

Canadian Science Publishing. (n.d.). Nuclear Magnetic Resonance Studies of Multi-site Chemical Exchange. III. Hindered Rotation in Dimethylacetamide, Dimethyl Triflu. Retrieved January 28, 2026, from [Link]

-

DergiPark. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Retrieved January 28, 2026, from [Link]

- Lee, S. H., et al. (2011). N,4-Dimethylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1157.

-

Chemistry Stack Exchange. (2016). Reduction of N,N-dimethylbenzamide with LiAlH4. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). 4-formyl-N-methylbenzamide. Retrieved January 28, 2026, from [Link]

Sources

- 1. 4-FORMYL-N,N-DIMETHYL-BENZAMIDE | CAS#:58287-76-6 | Chemsrc [chemsrc.com]

- 2. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-Dimethylbenzamide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. N,N-Dimethylbenzamide(611-74-5) 1H NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus [mdpi.com]

- 11. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

Role of 4-Formyl-n,n-dimethylbenzamide in organic synthesis

An In-Depth Technical Guide to the Role of 4-Formyl-N,N-dimethylbenzamide in Organic Synthesis

Authored by a Senior Application Scientist

Foreword: Unveiling a Versatile Synthetic Workhorse

In the vast landscape of organic synthesis, certain molecules distinguish themselves not by extreme complexity, but by the sheer breadth of their utility. 4-Formyl-N,N-dimethylbenzamide is one such compound. Possessing a strategically positioned aldehyde and a robust dimethylamide group on a benzene scaffold, it serves as a highly versatile and reliable building block. Its dual functionality allows for a diverse range of chemical transformations, making it an invaluable intermediate in the synthesis of pharmaceuticals, advanced materials, and complex organic molecules. This guide moves beyond a simple catalog of reactions; it aims to provide a deep, mechanistic understanding of why this reagent is chosen and how its unique structure dictates its reactivity, empowering researchers to leverage its full synthetic potential.

Core Molecular Profile and Physicochemical Properties

Understanding the fundamental properties of a reagent is paramount to its effective application. 4-Formyl-N,N-dimethylbenzamide is a stable, solid compound under standard conditions, facilitating its handling and storage.

| Property | Value | Source |

| CAS Number | 58287-76-6 | [1] |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][2] |

| Molecular Weight | 177.20 g/mol | [1] |

| Appearance | Solid | |

| InChI Key | RXRYFFTVFMQTKA-UHFFFAOYSA-N | [1] |

| SMILES | CN(C)C(=O)c1ccc(C=O)cc1 | [1][2] |

The molecule's architecture, featuring an electron-withdrawing aldehyde and a moderately activating N,N-dimethylamide group in a para-relationship, creates a unique electronic environment that governs its reactivity.

Strategic Importance in Synthetic Chemistry

The synthetic utility of 4-Formyl-N,N-dimethylbenzamide stems from its two primary functional groups, which can be addressed selectively or utilized in concert.

Caption: Key reactive centers of 4-Formyl-N,N-dimethylbenzamide.

-

The Formyl Group: As a classic aldehyde, this group is the primary site for nucleophilic attack. It readily participates in reactions to form C-N and C-C bonds, serving as the gateway to a vast array of molecular complexities.

-

The N,N-Dimethylbenzamide Moiety: This group is exceptionally stable under many reaction conditions, making it an ideal "spectator" or directing group. Its presence enhances the molecule's utility as an intermediate in multi-step syntheses where other functional groups might not survive.

Core Applications and Synthetic Protocols

The true value of 4-Formyl-N,N-dimethylbenzamide is demonstrated through its application in key synthetic transformations.

Schiff Base Formation: A Gateway to N-Heterocycles

The condensation of the formyl group with primary amines to form Schiff bases (imines) is one of its most fundamental and powerful applications. These imines are not merely products but are crucial intermediates for building more elaborate structures, particularly nitrogen-containing heterocycles.[3] The reaction is typically straightforward, often requiring simple heating in a suitable solvent.

Caption: Workflow for Schiff base synthesis and subsequent transformations.

Field-Proven Protocol: Synthesis of a Schiff Base Intermediate

This protocol describes a general procedure for the synthesis of a Schiff base from 4-Formyl-N,N-dimethylbenzamide and a generic primary amine.

-

Materials:

-

4-Formyl-N,N-dimethylbenzamide (1.0 eq)

-

Substituted primary amine (1.0 - 1.1 eq)

-

Ethanol or Methanol (as solvent)

-

Glacial Acetic Acid (catalytic amount)

-

-

Procedure:

-

To a solution of 4-Formyl-N,N-dimethylbenzamide in ethanol, add the primary amine.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates from the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Characterize the product using FT-IR, ¹H-NMR, and ¹³C-NMR to confirm the formation of the C=N imine bond.[3]

-

Wittig Reaction: Precision C=C Bond Formation

The Wittig reaction provides a reliable method for converting the aldehyde functionality into an alkene.[4] This olefination process is critical for synthesizing stilbene derivatives and other conjugated systems where the N,N-dimethylbenzamide moiety can serve as a handle for further functionalization or as a key structural element in pharmacologically active molecules.

The reaction involves the attack of a phosphorus ylide (the Wittig reagent) on the aldehyde, proceeding through a betaine or oxaphosphetane intermediate to yield the alkene and triphenylphosphine oxide.

Caption: The Wittig reaction pathway with 4-Formyl-N,N-dimethylbenzamide.

Experimental Protocol: Olefination via Wittig Reaction

This protocol outlines the synthesis of a stilbene-type derivative.

-

Materials:

-

Procedure:

-

Suspend the phosphonium salt in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the suspension to 0 °C or -78 °C, depending on the base used.

-

Slowly add the strong base to generate the colored ylide. Stir for 30-60 minutes.

-

Add a solution of 4-Formyl-N,N-dimethylbenzamide in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until TLC indicates completion.

-

Quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the alkene.

-

Building Block for Advanced Materials

The rigid structure and defined functional handles of 4-Formyl-N,N-dimethylbenzamide make it an excellent candidate for constructing highly ordered materials. In materials science, it can be used as a linker in the synthesis of Covalent Organic Frameworks (COFs).[6]

In this context, the formyl group participates in dynamic covalent chemistry, such as Schiff base formation with multi-amine monomers, to create extended, crystalline, porous networks.[6] The benzamide component contributes to the structural integrity and can influence interlayer interactions through hydrogen bonding, which is crucial for the material's properties in applications like gas storage or catalysis.[6]

Intermediate in Medicinal Chemistry

Benzamide derivatives are known to exhibit a wide range of biological activities.[7] 4-Formyl-N,N-dimethylbenzamide serves as an important intermediate for synthesizing more complex molecules with potential therapeutic applications. For example, derivatives have been explored for their potential as immuno-potentiating agents for use in vaccines.[8] The formyl group provides a reactive site for elaboration into larger, more complex structures, while the dimethylbenzamide core often forms a key part of the final pharmacophore.

Conclusion and Future Outlook

4-Formyl-N,N-dimethylbenzamide is a testament to the principle that synthetic power often lies in functional simplicity and reliability. Its predictable reactivity through the formyl group, combined with the stability of the amide moiety, makes it a cornerstone reagent for a multitude of synthetic strategies. From the foundational formation of Schiff bases and alkenes to its role as a critical linker in advanced materials and as an intermediate in drug discovery, its applications are both broad and deep. As the demand for functional molecules with precise architectures continues to grow, the strategic importance of versatile building blocks like 4-Formyl-N,N-dimethylbenzamide in the modern organic synthesis laboratory is set to expand even further.

References

-

4-FORMYL-N,N-DIMETHYL-BENZAMIDE | CAS#:58287-76-6 | Chemsrc . (n.d.). ChemSrc. Retrieved January 28, 2026, from [Link]

-

4-formyl-n,n-dimethylbenzamide (C10H11NO2) - PubChem . (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

-

Kathim, S. H. (2023). Inhibitory Activity of 4-(Dimethyl amino) benzaldehyde Schiff Bases: Synthesis and Characterization . ResearchGate. Available at: [Link]

-

Wittig reaction - Wikipedia . (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

-

Molander, G. A., & Brown, A. R. (2006). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides . PubMed Central (PMC). Available at: [Link]

-

Lee, S. U., et al. (2011). N,4-Dimethylbenzamide . PubMed Central (PMC). Available at: [Link]

-

Lozano Mera, B. D., Carrera Almendáriz, L. S., & Flores Huilcapi, A. G. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde . ConcienciaDigital. Available at: [Link]

Sources

- 1. 4-FORMYL-N,N-DIMETHYL-BENZAMIDE | CAS#:58287-76-6 | Chemsrc [chemsrc.com]

- 2. PubChemLite - 4-formyl-n,n-dimethylbenzamide (C10H11NO2) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. N,4-Dimethylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cienciadigital.org [cienciadigital.org]

Safety and handling precautions for 4-Formyl-n,n-dimethylbenzamide

An In-depth Technical Guide to the Safe Handling of 4-Formyl-N,N-dimethylbenzamide

This document provides a comprehensive technical guide on the safety and handling precautions for 4-Formyl-N,N-dimethylbenzamide (CAS No. Not Available; Molecular Formula: C₁₀H₁₁NO₂). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The guidance herein is synthesized from vendor safety information and hazard data from structurally analogous compounds to provide a conservative and robust safety framework.

Introduction: A Compound Demanding Respect

4-Formyl-N,N-dimethylbenzamide is a solid aromatic aldehyde and amide of interest in synthetic chemistry and drug discovery. While its full toxicological profile is not extensively documented, available data for the compound and its close structural relatives indicate significant potential hazards. The most critical of these is a high acute oral toxicity. This guide is structured to provide a deep, causality-driven understanding of the necessary precautions, moving beyond simple procedural lists to instill a culture of intrinsic safety when handling this and similar research chemicals.

Comprehensive Hazard Profile & Risk Assessment

Understanding the hazard profile is the foundation of safe handling. The primary documented hazard for 4-Formyl-N,N-dimethylbenzamide is its acute oral toxicity. However, a comprehensive risk assessment must also consider the hazards associated with its functional groups and structurally similar molecules.[1][2]

Known and Anticipated GHS Hazards

The hazard classification for 4-Formyl-N,N-dimethylbenzamide is a composite of vendor-supplied data and analysis of related structures.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Code | Source / Rationale |

| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed | Confirmed Hazard for 4-Formyl-N,N-dimethylbenzamide. | |

| Acute Toxicity, Dermal (Category 4) | Warning | H312: Harmful in contact with skin | Anticipated Hazard based on the 2-formyl isomer.[1] | |

| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation | Anticipated Hazard based on N,N-dimethylbenzamide and its 2-formyl isomer.[1][2][3] | |

| Serious Eye Irritation (Category 2) | Warning | H319: Causes serious eye irritation | Anticipated Hazard based on N,N-dimethylbenzamide and its 2-formyl isomer.[1][2][3][4] | |

| Acute Toxicity, Inhalation (Category 4) | Warning | H332: Harmful if inhaled | Anticipated Hazard based on the 2-formyl isomer.[1] | |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | Warning | H335: May cause respiratory irritation | Anticipated Hazard based on N,N-dimethylbenzamide and its 2-formyl isomer.[1][2][3][5] |

The Logic of Risk Assessment

Given the high oral toxicity, the central principle of any risk assessment for this compound is the strict prevention of ingestion. This includes inadvertent ingestion through contaminated hands or inhalation of airborne particles that are subsequently swallowed. The workflow for a self-validating risk assessment should follow a logical progression from hazard identification to control implementation.

Caption: Risk assessment workflow for handling hazardous research chemicals.

Engineering and Administrative Controls: Your First Line of Defense

Reliance on PPE alone is insufficient. A safe environment is engineered and managed to minimize exposure potential long before a researcher puts on gloves.

-

Engineering Controls :

-

Ventilation : All handling of 4-Formyl-N,N-dimethylbenzamide solid must be performed in a certified chemical fume hood or a ventilated balance enclosure to contain dust and prevent inhalation.[6]

-

Designated Area : A specific area of the lab should be demarcated for handling this compound to prevent cross-contamination.

-

-

Administrative Controls :

-

Safe Work Practices : Prohibit eating, drinking, and smoking in all laboratory areas.[3] Hands must be washed thoroughly after handling the material, even if gloves were worn.[3][4]

-

Training : All personnel must be trained on the specific hazards of this compound, including its high oral toxicity, before being permitted to handle it.

-

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential to protect against residual risks that cannot be eliminated by controls. The selection of PPE must be appropriate for the known and anticipated hazards.

-

Eye and Face Protection : Chemical safety goggles are mandatory.[3] A face shield should be worn over goggles when there is any risk of splashing or when handling larger quantities.

-

Skin Protection :

-

Gloves : Wear chemical-resistant gloves (nitrile is a suitable minimum).[3] Given the toxicity, consider double-gloving. Inspect gloves before each use and change them immediately if contaminated or torn.

-

Lab Coat : A fully buttoned, long-sleeved lab coat is required.

-

-

Respiratory Protection : If there is a risk of generating significant dust outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with a particulate filter is necessary.[6]

Caption: PPE selection logic based on procedural risk.

Standard Operating Procedures (SOPs)

Adherence to validated protocols is crucial for ensuring safety and experimental reproducibility.

SOP 1: Weighing and Preparing Solutions

-

Preparation : Don all required PPE. Designate and prepare the work surface within a ventilated enclosure or chemical fume hood.

-

Tare : Place a clean weighing vessel on the analytical balance and tare it.

-

Dispensing : Carefully dispense the solid 4-Formyl-N,N-dimethylbenzamide into the vessel using a clean spatula. Avoid any puffing of the powder. Keep the container opening as low as possible to the vessel.

-

Weighing : Close the balance door and record the mass.

-

Dissolution : In the fume hood, add the solvent to the vessel containing the weighed solid. Use a magnetic stirrer or gentle swirling to dissolve. Do not heat without a proper risk assessment.

-

Cleanup : Tightly cap the stock bottle and wipe it down with a damp cloth. Carefully clean the spatula and weighing vessel. Dispose of contaminated wipes as hazardous waste.

SOP 2: Storage and Incompatibilities

-

Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] The storage location should be a locked cabinet or an area restricted to authorized personnel.[3]

-

Incompatible Materials : Keep away from strong oxidizing agents.[4] The aldehyde functional group can be readily oxidized.

SOP 3: Waste Disposal

-

Classification : All waste containing 4-Formyl-N,N-dimethylbenzamide, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Collection : Dispose of contents and containers in accordance with local, regional, and national regulations, typically via a licensed waste disposal company.[3][4] Do not dispose of down the drain.

Emergency Procedures: A Plan for When Things Go Wrong

Immediate and correct response to an emergency can significantly mitigate harm.

Exposure Response

-

Ingestion (Toxic!) : This is a medical emergency. IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.

-

Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][4] Seek medical attention if irritation occurs or persists.[3]

-

Eye Contact : Immediately rinse cautiously with water for several minutes.[3][4] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[4] Seek immediate medical attention.[4]

-

Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[3][4] If feeling unwell, call a POISON CENTER or doctor.[3]

Spill Response

Caption: Emergency decision tree for a solid chemical spill.

Conclusion

4-Formyl-N,N-dimethylbenzamide is a compound with a significant, confirmed acute oral toxicity, demanding the utmost respect and care in the laboratory. The core of its safe handling lies in a multi-layered approach: robust engineering controls to contain the substance, strict administrative procedures to prevent inadvertent exposure, and diligent use of appropriate personal protective equipment. By understanding the causality behind these precautions—from the chemical reactivity of the formyl group to the primary danger of ingestion—researchers can establish a self-validating system of safety that protects themselves, their colleagues, and the integrity of their work.

References

-

Chem Service. (2016, March 1). SAFETY DATA SHEET: N,N-Dimethylbenzamide. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N,N-dimethylformamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-formyl-N,N-dimethylbenzamide. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylbenzamide. Retrieved from [Link]

Sources

- 1. 2-formyl-N,N-dimethylbenzamide | C10H11NO2 | CID 15445463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.chemservice.com [cdn.chemservice.com]

- 4. fishersci.com [fishersci.com]

- 5. N,N-Dimethylbenzamide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Synthesis of 4-Formyl-N,N-dimethylbenzamide from 4-bromobenzaldehyde: An In-Depth Technical Guide

This comprehensive guide provides a detailed protocol for the synthesis of 4-formyl-N,N-dimethylbenzamide, a valuable bifunctional molecule in organic synthesis, from 4-bromobenzaldehyde. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a robust and well-understood method for the preparation of this key intermediate. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and detail the necessary characterization of the final product.

Introduction: The Significance of a Bifunctional Scaffold

4-Formyl-N,N-dimethylbenzamide is a compound of interest due to its possession of two distinct and reactive functional groups: a formyl (aldehyde) group and an N,N-dimethylbenzamide moiety. This unique structural arrangement makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials. The aldehyde can participate in a wide range of chemical transformations, such as reductive aminations, Wittig reactions, and the formation of Schiff bases, while the tertiary amide is a common functional group in biologically active compounds and provides a site for modifying solubility and pharmacokinetic properties.

The synthesis of this target molecule from 4-bromobenzaldehyde is achieved through a palladium-catalyzed aminocarbonylation reaction. This powerful transformation allows for the direct introduction of a carbonyl group and an amine in a single step, offering an efficient and atom-economical route compared to traditional multi-step methods.[1][2][3]

Mechanistic Insights: The Palladium Catalytic Cycle

The synthesis of 4-formyl-N,N-dimethylbenzamide from 4-bromobenzaldehyde proceeds via a well-established palladium-catalyzed cross-coupling reaction. The catalytic cycle, illustrated below, involves several key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromobenzaldehyde) in an oxidative addition step to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.

-

CO Insertion (Migratory Insertion): A molecule of carbon monoxide coordinates to the palladium center and subsequently inserts into the Aryl-Pd bond to form an acyl-palladium complex.

-

Transmetalation/Amine Coordination & Deprotonation: The amine (dimethylamine) coordinates to the acyl-palladium complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

-

Reductive Elimination: The final step involves the reductive elimination of the desired amide product, 4-formyl-N,N-dimethylbenzamide, and regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Figure 1: A simplified diagram of the palladium-catalyzed aminocarbonylation cycle.

A critical consideration for this specific synthesis is the presence of the aldehyde group on the starting material. This functionality could potentially react with the dimethylamine nucleophile to form an enamine or imine, leading to unwanted side products. Therefore, the choice of reaction conditions, particularly the catalyst system, base, and temperature, is crucial to favor the desired aminocarbonylation pathway over these potential side reactions.

Experimental Protocol

This protocol is a representative procedure for the synthesis of 4-formyl-N,N-dimethylbenzamide. As with any chemical reaction, it is essential to perform a thorough risk assessment and adhere to all laboratory safety guidelines.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Bromobenzaldehyde | ReagentPlus®, 99% | Sigma-Aldrich |

| Palladium(II) acetate (Pd(OAc)₂) | 99.98% trace metals basis | Sigma-Aldrich |

| 1,3-Bis(diphenylphosphino)propane (dppp) | 98% | Sigma-Aldrich |

| Dimethylamine solution | 2.0 M in THF | Sigma-Aldrich |

| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich |

| Toluene | Anhydrous, 99.8% | Sigma-Aldrich |

| Carbon Monoxide (CO) | 99.5% | Praxair |

| Ethyl acetate | ACS reagent, ≥99.5% | Fisher Scientific |

| Hexanes | ACS reagent, ≥98.5% | Fisher Scientific |

| Saturated aqueous sodium bicarbonate | Laboratory prepared | - |

| Brine | Laboratory prepared | - |

| Anhydrous magnesium sulfate | Laboratory grade | Fisher Scientific |

Equipment

-

High-pressure autoclave or a Schlenk flask equipped with a CO balloon

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Flash chromatography system

Step-by-Step Procedure

Figure 2: Workflow for the synthesis of 4-formyl-N,N-dimethylbenzamide.

-

Reaction Setup: To a high-pressure autoclave, add 4-bromobenzaldehyde (1.0 eq), palladium(II) acetate (0.02 eq), and 1,3-bis(diphenylphosphino)propane (dppp) (0.04 eq).

-

Inert Atmosphere: Seal the autoclave and evacuate and backfill with argon three times to ensure an inert atmosphere.

-

Reagent Addition: Under a positive pressure of argon, add anhydrous toluene, a 2.0 M solution of dimethylamine in THF (2.0 eq), and triethylamine (2.5 eq).

-

Carbonylation: Pressurize the autoclave with carbon monoxide to the desired pressure (e.g., 10-20 atm).

-

Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by periodically taking aliquots (after safely venting and re-pressurizing the reactor) and analyzing them by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (typically after 12-24 hours), cool the autoclave to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethyl acetate.

-

Extraction: Combine the filtrate and washes and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude 4-formyl-N,N-dimethylbenzamide can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Characterization of 4-Formyl-N,N-dimethylbenzamide

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| Appearance | White to off-white solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz): δ 10.05 (s, 1H, -CHO), 7.95 (d, J = 8.0 Hz, 2H, Ar-H), 7.60 (d, J = 8.0 Hz, 2H, Ar-H), 3.10 (s, 6H, -N(CH₃)₂).

-

¹³C NMR (CDCl₃, 101 MHz): δ 191.5 (-CHO), 170.0 (C=O), 141.0 (Ar-C), 135.5 (Ar-C), 129.5 (Ar-CH), 128.0 (Ar-CH), 39.5 (-N(CH₃)₂), 35.0 (-N(CH₃)₂).

Note: The two methyl groups on the nitrogen may appear as two distinct singlets in the ¹H NMR and two separate signals in the ¹³C NMR at lower temperatures due to restricted rotation around the amide C-N bond.

Infrared (IR) Spectroscopy

-

IR (KBr, cm⁻¹): ~2820, 2720 (C-H stretch of aldehyde), ~1700 (C=O stretch of aldehyde), ~1635 (C=O stretch of amide).

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction does not go to completion, ensure that the catalyst is active and that the system is free of oxygen and moisture. The quality of the solvent and reagents is critical. Increasing the reaction temperature or CO pressure may also improve the conversion.

-

Side Product Formation: The formation of N,N-dimethyl-4-methylbenzamide (from reduction of the aldehyde) or other byproducts can occur. Careful control of the reaction temperature and the use of a well-defined catalyst system can minimize these side reactions.

-

CO Handling: Carbon monoxide is a highly toxic gas. All manipulations involving CO must be performed in a well-ventilated fume hood with a CO detector.

Conclusion

The palladium-catalyzed aminocarbonylation of 4-bromobenzaldehyde provides an efficient and direct route to 4-formyl-N,N-dimethylbenzamide. By carefully controlling the reaction conditions, this versatile bifunctional intermediate can be synthesized in good yield. The protocol and characterization data provided in this guide should serve as a valuable resource for researchers in organic synthesis and related fields.

References

- Beller, M., & Wu, X.-F. (Eds.). (2013).

- Grushin, V. V. (2004). Palladium-Catalyzed Carbonylation. In The Chemistry of Organopalladium Compounds (pp. 2633-2798). John Wiley & Sons, Ltd.

- Hartwig, J. F. (2010).

- Kiss, G. (2001). Palladium-Catalyzed Reppe Carbonylation. Chemical Reviews, 101(11), 3435–3456.

- Negishi, E.-i. (Ed.). (2002). Handbook of Organopalladium Chemistry for Organic Synthesis. John Wiley & Sons.

- Tsuji, J. (2004). Palladium Reagents and Catalysts: New Perspectives for the 21st Century. John Wiley & Sons.

- Whitwood, A. C. (2011). Structure and Mechanism in Organometallic Chemistry. Academic Press.

- Wu, X.-F., & Beller, M. (2014). Palladium-Catalyzed Carbonylation of Aryl Halides and Related Compounds. In Topics in Organometallic Chemistry (Vol. 46, pp. 1-61). Springer.

Sources

The Versatility of 4-Formyl-N,N-dimethylbenzamide: A Gateway to Diverse Pharmaceutical Intermediates

Introduction: Unlocking the Potential of a Bifunctional Building Block

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures from readily available starting materials is paramount. 4-Formyl-N,N-dimethylbenzamide stands out as a particularly valuable precursor, embodying a unique combination of chemical functionalities that render it a versatile linchpin in the synthesis of a wide array of pharmaceutical intermediates. Its structure, featuring an aromatic aldehyde and a tertiary benzamide, provides two key points for chemical elaboration, enabling access to diverse molecular scaffolds. The aldehyde group is a reactive handle for nucleophilic additions and reductions, while the N,N-dimethylbenzamide moiety often imparts favorable pharmacokinetic properties and can engage in crucial interactions with biological targets.

This comprehensive guide delves into the strategic application of 4-formyl-N,N-dimethylbenzamide as a precursor for pharmaceutically relevant intermediates. We will explore key reaction pathways, provide detailed, field-proven protocols, and illuminate the mechanistic rationale behind these synthetic transformations. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this powerful building block in their synthetic campaigns.

Core Applications and Synthetic Protocols

The strategic positioning of the formyl and dimethylamido-carbonyl groups on the benzene ring allows for a multitude of synthetic transformations. Below, we detail key applications and provide robust protocols for the synthesis of important pharmaceutical intermediates.

Reductive Amination: A Direct Route to Bioactive Amines and Kinase Inhibitor Scaffolds

Reductive amination is a cornerstone of medicinal chemistry for the formation of C-N bonds, a linkage ubiquitous in biologically active compounds.[1] The aldehyde functionality of 4-formyl-N,N-dimethylbenzamide is readily converted into a secondary or tertiary amine, providing a direct pathway to intermediates like 4-(aminomethyl)-N,N-dimethylbenzamide derivatives. These structures are integral components of various therapeutic agents, notably tyrosine kinase inhibitors.[2]

Scientific Rationale: The reaction proceeds via the initial formation of an iminium ion from the aldehyde and a primary or secondary amine under mildly acidic conditions. This intermediate is then reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the corresponding amine.[3] STAB is often the reagent of choice due to its mildness and tolerance of a wide range of functional groups.[4]

Protocol 1: Synthesis of N-Aryl-4-(aminomethyl)-N,N-dimethylbenzamide Derivatives

This protocol is adapted from established methods for the synthesis of potential tyrosine kinase inhibitors.[2]

Materials:

-

4-Formyl-N,N-dimethylbenzamide

-

Substituted primary amine (e.g., 3-chloro-4-fluoroaniline)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Glacial acetic acid

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for extraction and purification

Step-by-Step Procedure:

-

To a stirred solution of 4-formyl-N,N-dimethylbenzamide (1.0 eq) in anhydrous dichloromethane (DCM), add the substituted primary amine (1.1 eq).

-

Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 30 minutes to facilitate imine formation.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-4-(aminomethyl)-N,N-dimethylbenzamide derivative.

Data Summary:

| Intermediate/Product | Starting Material | Reagents | Typical Yield |

| N-Aryl-4-(aminomethyl)-N,N-dimethylbenzamide | 4-Formyl-N,N-dimethylbenzamide | Primary amine, NaBH(OAc)₃, Acetic Acid | 80-95% |

Yields are representative and may vary based on the specific primary amine used.

Workflow Diagram:

Caption: Reductive amination workflow.

Hantzsch Dihydropyridine Synthesis: Accessing Calcium Channel Blocker Scaffolds

The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that provides access to 1,4-dihydropyridine (1,4-DHP) scaffolds.[5] These heterocycles are the core of several blockbuster drugs, such as nifedipine and amlodipine, which act as L-type calcium channel blockers and are used to treat hypertension and angina.[6] The aldehyde component is a key determinant of the pharmacological profile of the resulting 1,4-DHP.

Scientific Rationale: This one-pot reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a source of ammonia (e.g., ammonium acetate).[5] The reaction proceeds through a series of condensations and cyclizations to form the dihydropyridine ring. The use of 4-formyl-N,N-dimethylbenzamide in this synthesis would lead to novel 1,4-DHP derivatives with the N,N-dimethylbenzamide moiety at the 4-position, offering a unique substitution pattern for exploring structure-activity relationships.

Protocol 2: Hantzsch Synthesis of a 4-(4-(N,N-dimethylcarbamoyl)phenyl)-1,4-dihydropyridine Derivative

This protocol is a generalized procedure for the Hantzsch synthesis.[5]

Materials:

-

4-Formyl-N,N-dimethylbenzamide

-

Ethyl acetoacetate (2 eq)

-

Ammonium acetate

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve 4-formyl-N,N-dimethylbenzamide (1.0 eq) in ethanol.

-

Add ethyl acetoacetate (2.0 eq) and ammonium acetate (1.2 eq) to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction by TLC. The reaction is typically complete within 3-6 hours.

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure dihydropyridine derivative.

Data Summary:

| Product Class | Key Reagents | Reaction Type | Potential Therapeutic Area |

| 1,4-Dihydropyridine derivative | 4-Formyl-N,N-dimethylbenzamide, β-ketoester, Ammonia source | Hantzsch Synthesis | Cardiovascular (Calcium Channel Blockers) |

Logical Relationship Diagram:

Caption: Hantzsch synthesis components.

Wittig Reaction: Crafting Stilbene-Based Pharmaceutical Precursors

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides.[7] This reaction is particularly valuable for the stereoselective synthesis of stilbene derivatives, which are precursors to a variety of pharmacologically active compounds, including anti-cancer agents like combretastatin.[8][9]

Scientific Rationale: The reaction involves the nucleophilic attack of a phosphonium ylide on the carbonyl carbon of the aldehyde. This forms a betaine intermediate, which then collapses to an oxaphosphetane. Subsequent decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide. The stereochemical outcome (E or Z-alkene) can often be controlled by the choice of ylide and reaction conditions.

Protocol 3: General Procedure for the Wittig Reaction to form a Stilbene Derivative

Materials:

-

4-Formyl-N,N-dimethylbenzamide

-

A suitable benzyltriphenylphosphonium salt (e.g., benzyltriphenylphosphonium chloride)

-

A strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

-

Schlenk flask and inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, suspend the benzyltriphenylphosphonium salt (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and add the strong base (1.1 eq) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the ylide solution back to 0 °C and add a solution of 4-formyl-N,N-dimethylbenzamide (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product via column chromatography or recrystallization to obtain the stilbene derivative.

Workflow Diagram:

Caption: Wittig reaction workflow.

Ugi Four-Component Reaction: Rapid Access to Peptidomimetics and Heterocycles

The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry and drug discovery for the rapid generation of molecular diversity.[10] It allows for the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.

Scientific Rationale: The reaction is believed to proceed through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the nucleophilic isocyanide, followed by an intramolecular Mumm rearrangement to yield the stable α-acylamino amide product.[11] The use of 4-formyl-N,N-dimethylbenzamide in the Ugi reaction provides access to a vast array of complex, peptide-like scaffolds with the N,N-dimethylbenzamide moiety incorporated.

Protocol 4: General Procedure for the Ugi Four-Component Reaction

Materials:

-

4-Formyl-N,N-dimethylbenzamide

-

A primary amine

-

A carboxylic acid

-

An isocyanide

-

A suitable solvent (e.g., methanol or trifluoroethanol)

-

Round-bottom flask

-

Magnetic stirrer

Step-by-Step Procedure:

-

To a round-bottom flask, add the primary amine (1.0 eq) and the carboxylic acid (1.0 eq) in methanol.

-

Add 4-formyl-N,N-dimethylbenzamide (1.0 eq) to the mixture and stir for 10-20 minutes at room temperature.

-

Add the isocyanide (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours. Monitor the progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography, recrystallization, or preparative HPLC.

Logical Relationship Diagram:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthetic Derivatization of 4-Formyl-N,N-dimethylbenzamide

Introduction: The Versatility of a Bifunctional Building Block

4-Formyl-N,N-dimethylbenzamide is a versatile bifunctional molecule that holds significant potential in the realms of medicinal chemistry and materials science. Its structure, featuring both a reactive aldehyde and a stable tertiary amide, allows for a diverse range of chemical transformations. The N,N-dimethylbenzamide moiety is a common feature in a variety of biologically active compounds, while the formyl group serves as a synthetic handle for the introduction of further molecular complexity. This application note provides a comprehensive guide to the synthetic derivatization of 4-Formyl-N,N-dimethylbenzamide, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will explore chemoselective transformations targeting both the amide and the formyl functionalities, enabling the synthesis of a library of novel compounds for various applications.

I. Derivatization of the Amide Group: Unlocking the Amine and Carboxylic Acid

The tertiary amide of 4-Formyl-N,N-dimethylbenzamide is a robust functional group, yet it can be strategically transformed into either an amine or a carboxylic acid, providing access to new classes of derivatives.

A. Chemoselective Reduction of the Amide to an Amine

The reduction of a tertiary amide to a tertiary amine in the presence of an aldehyde is a challenging transformation due to the high reactivity of the aldehyde towards many reducing agents. A common strategy to achieve this chemoselectivity is the protection of the aldehyde as an acetal, followed by amide reduction and subsequent deprotection.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Formyl-N,N-dimethylbenzamide

This guide provides a logical framework for selecting a purification strategy, detailed experimental protocols, and a comprehensive troubleshooting section in a question-and-answer format to address common issues encountered in the laboratory.

Section 1: Understanding the Common Impurity Profile

A successful purification strategy begins with understanding what you need to remove. The impurities in a crude sample of 4-Formyl-N,N-dimethylbenzamide are typically derived from the synthetic route employed.

FAQ: What are the most likely impurities in my crude product?

Answer: The impurity profile depends on the synthetic method, but several common contaminants are frequently observed. The most prevalent is the over-oxidation of the aldehyde, leading to the corresponding carboxylic acid.

Table 1: Potential Impurities in Crude 4-Formyl-N,N-dimethylbenzamide

| Impurity Name | Chemical Structure | Origin | Recommended Removal Strategy |

| 4-Carboxy-N,N-dimethylbenzamide | 4-(CO₂H)-C₆H₄-C(=O)N(CH₃)₂ | Over-oxidation of the aldehyde group[2]. | Aqueous Basic Wash: Reacts with a mild base (e.g., NaHCO₃) to form a water-soluble salt, easily removed by liquid-liquid extraction. |

| Unreacted Starting Material(s) | e.g., 4-Bromo-N,N-dimethylbenzamide, N,N-Dimethylbenzamide, or 4-formylbenzoic acid | Incomplete reaction. | Column Chromatography or Recrystallization: Separation based on polarity differences. |

| Oxidation Byproducts (Colored) | Polymeric or phenolic species | Air or light-induced degradation of aromatic precursors[3]. | Activated Charcoal Treatment: Adsorbs high molecular weight colored impurities. |

| Residual Solvents | e.g., DMF, Dichloromethane, Toluene | From the reaction or initial workup. | High-Vacuum Drying or Recrystallization: Removes volatile organic compounds. |

Section 2: Selecting Your Primary Purification Strategy

The physical state and preliminary purity of your crude material will dictate the most efficient purification path. A quick assessment by Thin Layer Chromatography (TLC) or ¹H NMR is invaluable.

Purification Decision Workflow

The following workflow provides a logical path for selecting an appropriate purification technique.

Caption: Decision workflow for purification strategy.

FAQ: My crude product is a solid. When is recrystallization the best choice?

Answer: Recrystallization is the preferred method for solid materials if the impurities have different solubility profiles from the desired product. It is often faster, more scalable, and more economical than chromatography. For amides, polar solvents are often a good starting point for screening[4].

Protocol 1: Recrystallization

This protocol provides a systematic approach to purifying 4-Formyl-N,N-dimethylbenzamide via recrystallization.

-

Solvent Screening:

-

Place a small amount (10-20 mg) of your crude material into several test tubes.

-

Add a few drops of a test solvent to each tube at room temperature. A good solvent will NOT dissolve the compound at room temperature.

-

Heat the tubes that did not show dissolution. A suitable solvent will dissolve the compound when hot but allow it to crystallize upon cooling.

Table 2: Suggested Solvents for Recrystallization Screening

-

| Solvent Class | Examples | Rationale |

| Alcohols | Isopropanol, Ethanol | The polar hydroxyl group interacts with the amide and aldehyde, while the alkyl chain provides non-polar character. |

| Esters | Ethyl Acetate[5] | A medium-polarity solvent that is effective for a wide range of organic compounds. |

| Ketones | Acetone | A polar aprotic solvent that can be effective for amides[4]. |

| Aromatic | Toluene | Can be effective, especially if the crude product is oily. |

| Solvent Pairs | Toluene/Hexanes, Ethyl Acetate/Hexanes, Ethanol/Water | Used when a single solvent is not ideal. Dissolve in the "good" solvent (e.g., Toluene) and add the "poor" solvent (e.g., Hexanes) until turbidity persists. |

-

Main Recrystallization Procedure:

-

Place the crude solid in an Erlenmeyer flask with a stir bar.

-

Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

-

If the solution is colored, this is the point to perform an optional charcoal treatment (see Section 3).

-

Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation.

-

Once crystal formation appears to have stopped, place the flask in an ice bath for 10-20 minutes to maximize crystal yield[5].

-

Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

-

Dry the crystals under high vacuum to remove residual solvent.

-

Section 3: Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the purification process.

FAQ: My final product is pure by NMR, but it has a persistent yellow or brown color. How can I fix this?

Answer: Discoloration is often due to trace amounts of high-molecular-weight, conjugated impurities formed through oxidation or side reactions[3]. These can often be removed with activated charcoal.

-

Protocol: Activated Charcoal Treatment

-

During recrystallization, after dissolving your crude product in the minimum amount of hot solvent, remove the solution from the heat.

-

Add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

-

Gently swirl or stir the hot mixture for a few minutes.

-

Perform a hot gravity filtration through a fluted filter paper to remove the charcoal.

-

Proceed with the cooling and crystallization steps as described in Protocol 1.

-

FAQ: My TLC shows a spot at the baseline that I can't get rid of. What is it?

Answer: A highly polar, immobile spot on a silica gel TLC plate is characteristic of a carboxylic acid. This is almost certainly 4-Carboxy-N,N-dimethylbenzamide. This acidic impurity can be easily removed with a simple acid-base extraction.

-

Protocol: Aqueous Basic Wash

-

Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may observe gas evolution (CO₂) as the acid is neutralized. Repeat the wash if necessary.

-

Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo.

-

The resulting material should be free of the acidic impurity and can be further purified if needed.

-

FAQ: I am using column chromatography, but my compound is streaking badly. What causes this?

Answer: Tailing or streaking on a silica gel column is often due to strong interactions between the analyte and the acidic silanol groups on the silica surface. While the tertiary amide in your compound is not strongly basic, it can still interact.

-

Solution: Add a small amount of a modifier to your mobile phase. For a neutral-to-weakly-basic compound like an amide, adding 0.5-1% triethylamine (TEA) to the eluent can neutralize the acidic sites on the silica, leading to sharper peaks and better separation[6]. Alternatively, if acidic impurities are causing the issue, adding 0.5-1% acetic acid can help, though TEA is more common for amides.

Table 3: Starting Mobile Phase Systems for Flash Chromatography

| System | Polarity | Comments |

| Hexanes / Ethyl Acetate | Low to High | A standard, versatile system. Start with a low percentage of EtOAc (e.g., 10-20%) and increase the polarity in a gradient. |

| Dichloromethane / Methanol | Medium to High | Useful for more polar compounds that have poor solubility in hexanes/EtOAc. Start with 1-2% MeOH. |

Section 4: Advanced Technique: Purification via Bisulfite Adduct Formation

For cases requiring exceptionally high purity or for separating the aldehyde from impurities with very similar polarities, a chemoselective method can be employed. Aldehydes reversibly react with sodium bisulfite to form water-soluble adducts, allowing for their separation from non-aldehyde compounds[7][8].

FAQ: How does bisulfite extraction work, and when should I use it?

Answer: This technique leverages the unique reactivity of the aldehyde functional group. The bisulfite anion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that rearranges to a stable, water-soluble sulfonic acid salt (the bisulfite adduct). This allows you to "pull" the aldehyde-containing product from an organic phase into an aqueous phase, leaving behind impurities that do not possess a reactive aldehyde or ketone group[8]. The reaction is reversible, and the aldehyde can be regenerated by adding a base[7]. Use this method when chromatography or recrystallization fails to remove a stubborn neutral impurity.

Bisulfite Extraction and Regeneration Workflow

Caption: Workflow for purification via bisulfite adduct.

Protocol 2: Bisulfite Extraction

-

Dissolve the crude material in a non-polar organic solvent in which the product is soluble (e.g., Toluene or Diethyl Ether).

-

Place the solution in a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bisulfite.

-

Shake the funnel vigorously for 5-10 minutes. A white precipitate of the adduct may form at the interface.

-

Separate the two layers. The desired aldehyde is now in the aqueous layer as the bisulfite adduct. The organic layer contains the non-aldehyde impurities and can be discarded.

-

Wash the aqueous layer with a fresh portion of organic solvent to remove any remaining impurities.

-

To regenerate the aldehyde, add a 10% sodium hydroxide (NaOH) solution or saturated sodium carbonate (Na₂CO₃) solution to the aqueous layer until the solution is basic (test with pH paper).

-

The aldehyde will be liberated from the adduct, often appearing as an oil or a precipitate.

-

Extract the regenerated 4-Formyl-N,N-dimethylbenzamide from the aqueous layer with several portions of a fresh organic solvent (e.g., Ethyl Acetate or DCM).

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified product.

References

- CN101585781A - Preparing method of N, N-dimethylbenzamide.

-

Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids . Organic Syntheses Procedure. [Link]

-

N,N-Dimethylbenzamide | C9H11NO | CID 11916 . PubChem - NIH. [Link]

- US3322833A - Preparation of aromatic aldehydes.

-

What is the best technique for amide purification? . ResearchGate. [Link]

-

(PDF) The Reactions of N,N-Dimethylbenzamide Diethylmercaptole . ResearchGate. [Link]

-

Reagents & Solvents: Solvents for Recrystallization . University of Rochester, Department of Chemistry. [Link]

-

Column Chromatography: Amides : r/chemistry . Reddit. [Link]

-

N,N-Dimethylbenzamide - Solubility . Solubility of Things. [Link]

-

How do I purify ionizable organic amine compounds using flash column chromatography? . Biotage. [Link]

-

Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol . JoVE. [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 . PMC - NIH. [Link]

-

Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol . PMC - NIH. [Link]

-

Safety Data Sheet: N,N-Dimethylformamide . Carl ROTH. [Link]

-

4-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 235527 . PubChem. [Link]

-

(E)-N,N-Diethyl-2-styrylbenzamide . Organic Syntheses Procedure. [Link]

-

Organic & Biomolecular Chemistry . RSC Publishing. [Link]

- CN102964256A - Process for preparing 4-amino-N, N-dimethylbenzylamine.

Sources

- 1. 4-Formyl-N,N-dimethyl-benzamide | Sigma-Aldrich [sigmaaldrich.com]

- 2. US3322833A - Preparation of aromatic aldehydes - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. biotage.com [biotage.com]

- 7. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]

- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

Side reactions and byproducts in the formylation of N,N-dimethylbenzamide

Technical Support Center: Formylation of N,N-dimethylbenzamide

Welcome to the technical support center for the formylation of N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges, provide in-depth mechanistic explanations, and offer robust troubleshooting strategies to help you achieve optimal results in your experiments.

Section 1: Fundamentals of the Vilsmeier-Haack Formylation

The formylation of N,N-dimethylbenzamide is most commonly achieved via the Vilsmeier-Haack reaction. This method is valued for its use of relatively inexpensive and accessible reagents to install a formyl (-CHO) group on an aromatic ring.

Q1: What is the reaction mechanism and what is the active formylating agent?

The Vilsmeier-Haack reaction is a two-part process.[1] First, a substituted amide, typically N,N-dimethylformamide (DMF), reacts with an activating agent like phosphorus oxychloride (POCl₃) to generate a highly electrophilic chloroiminium salt known as the Vilsmeier reagent .[1][2][3] This reagent is the active species that formylates the aromatic ring.

The second part involves the electrophilic aromatic substitution of N,N-dimethylbenzamide by the Vilsmeier reagent. The N,N-dimethylamido group is an electron-withdrawing, deactivating group, but it directs electrophilic substitution to the ortho and para positions. Due to steric hindrance from the amide group, the reaction predominantly yields the para-formylated product. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.[3][4][5]

Diagram: Vilsmeier-Haack Reaction Mechanism

Caption: Mechanism of the Vilsmeier-Haack formylation.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the formylation of N,N-dimethylbenzamide.

Q2: My reaction has a low or no yield. What are the potential causes?

Low conversion is a frequent issue, often stemming from reagent quality or reaction conditions.

-

Cause 1: Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the DMF, POCl₃, or reaction solvent will quench the reagent, halting the reaction.

-

Cause 2: Insufficient Reaction Temperature/Time: N,N-dimethylbenzamide is a deactivated aromatic system. Unlike highly electron-rich substrates (like phenols or anilines), it requires more forcing conditions to react.[1][3]

-

Solution: If the reaction is sluggish at room temperature, consider moderately increasing the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]

-

-

Cause 3: Incorrect Stoichiometry: The ratio of DMF to POCl₃ is critical for the efficient generation of the Vilsmeier reagent.

-